1-(3-Nitrophenyl)-1,2-ethanediol
Description
Its molecular formula is C₈H₉NO₄, featuring a nitro group (-NO₂) at the meta position of the phenyl ring and two hydroxyl groups (-OH) on the ethanediol backbone.
Properties
CAS No. |
101999-47-7 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-(3-nitrophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,8,10-11H,5H2 |
InChI Key |
IYGXIMNQCSZWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenyl-1,2-ethanediol Derivatives
The following table summarizes key structural analogs of 1-(3-nitrophenyl)-1,2-ethanediol, highlighting substituent effects:
Key Observations:
- Substituent Position :
- Nitro groups at ortho (2-nitrophenyl) enhance photocleavage efficiency due to steric and electronic effects . Meta substitution (3-nitrophenyl) likely reduces steric hindrance compared to ortho analogs.
- Para-substituted analogs (e.g., 4-methoxy, 4-chloro) exhibit lower polarity and higher thermal stability compared to nitro derivatives .
- Substituent Type: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity of hydroxyl groups, enhancing solubility in polar solvents. Alkyl substituents (e.g., -C₂H₅) improve lipophilicity, favoring biological membrane permeability .
Physicochemical Properties
Melting Points and Solubility:
- 1-(4-Methoxyphenyl)-1,2-ethanediol : Reported melting point data are incomplete, but methoxy groups typically reduce melting points compared to nitro analogs due to weaker intermolecular forces .
- 1-(2-Nitrophenyl)-1,2-ethanediol: Higher melting point than meta/para isomers due to intramolecular hydrogen bonding between -NO₂ and -OH groups .
- 1-(3-Ethylphenyl)-1,2-ethanediol : Lipophilic nature (logP ~1.5 estimated) supports antifungal activity by facilitating cellular uptake .
Spectroscopic Data:
- FTIR spectra of phenyl-ethanediols show characteristic O-H stretching (3500 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹). Nitro groups exhibit strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
